molecular formula C19H20N4OS B2877849 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380085-02-7

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2877849
CAS No.: 2380085-02-7
M. Wt: 352.46
InChI Key: TUKRWUNYSWXLLP-UHFFFAOYSA-N
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Description

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of thieno, pyridine, azetidine, and pyrano rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This is followed by the reaction of these intermediates with various reagents to introduce the azetidine and pyrano rings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Mechanism of Action

The mechanism of action of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile stands out due to its unique combination of ring structures and functional groups. Similar compounds include:

The uniqueness of this compound lies in its ability to combine multiple heterocyclic rings, providing a versatile platform for various scientific and industrial applications .

Properties

IUPAC Name

2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c20-8-14-7-15-12-24-5-2-17(15)21-19(14)23-10-16(11-23)22-4-1-18-13(9-22)3-6-25-18/h3,6-7,16H,1-2,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKRWUNYSWXLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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